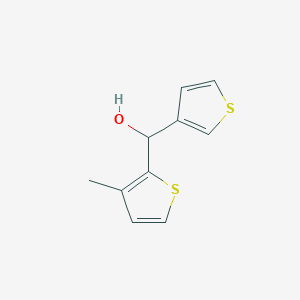

3-Methyl-2-thienyl-(3-thienyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(3-methylthiophen-2-yl)-thiophen-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10OS2/c1-7-2-5-13-10(7)9(11)8-3-4-12-6-8/h2-6,9,11H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKBHTIHTLYVHGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(C2=CSC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Stereochemical Analysis of 3 Methyl 2 Thienyl 3 Thienyl Methanol

Elucidation of Molecular Connectivity and Isomerism

The name "3-Methyl-2-thienyl-(3-thienyl)methanol" dictates a precise arrangement of its constituent atoms. The core structure consists of a methanol (B129727) group (-CH₂OH) where the carbon atom is bonded to two different thienyl rings. One is a 3-methyl-2-thienyl group, meaning a thiophene (B33073) ring with a methyl group at the 3-position and the bond to the methanol carbon at the 2-position. The other is a 3-thienyl group, indicating a thiophene ring attached to the methanol carbon at its 3-position.

This connectivity gives rise to constitutional isomers, which would have the same molecular formula (C₁₀H₁₀OS₂) but differ in the attachment of the substituent groups. For instance, isomers could exist where the methyl group is at a different position on the first thienyl ring, or where the second thienyl ring is attached at its 2-position instead of the 3-position. Without experimental data such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography for this compound, a definitive confirmation of its synthesized structure and the exclusion of other isomers remains purely theoretical.

Stereochemical Considerations and Chiral Centers

A critical feature of the proposed structure of this compound is the presence of a chiral center. The carbinol carbon—the carbon atom of the methanol group bonded to the hydroxyl group and the two thienyl rings—is attached to four different groups:

A hydroxyl group (-OH)

A hydrogen atom (-H)

A 3-methyl-2-thienyl group

A 3-thienyl group

This configuration makes the carbinol carbon a stereocenter, meaning that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These would be designated as (R)-3-Methyl-2-thienyl-(3-thienyl)methanol and (S)-3-Methyl-2-thienyl-(3-thienyl)methanol. As is common with chiral molecules, a standard synthesis would likely produce a racemic mixture, containing equal amounts of both enantiomers. The separation of these enantiomers would require chiral resolution techniques.

Conformational Analysis and Rotational Isomers

The single bonds connecting the two thienyl rings to the central carbinol carbon allow for rotation, giving rise to different rotational isomers, or conformers. The spatial arrangement of the bulky thienyl rings relative to each other and to the hydroxyl group would be influenced by steric hindrance and potential intramolecular interactions.

A comprehensive conformational analysis, which would typically involve computational modeling or variable-temperature NMR studies, has not been published for this compound. Such a study would be necessary to determine the most stable conformations and the energy barriers to rotation around the carbon-thienyl bonds.

Advanced Spectroscopic and Analytical Characterization of 3 Methyl 2 Thienyl 3 Thienyl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule.

1H NMR Spectroscopy

Detailed ¹H NMR data, including chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J), would be necessary to identify the electronic environment of each proton in 3-Methyl-2-thienyl-(3-thienyl)methanol. This would involve assigning signals to the protons on both thiophene (B33073) rings, the methanolic CH proton, the hydroxyl OH proton, and the methyl group protons.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|

13C NMR Spectroscopy

¹³C NMR spectroscopy would provide information on the number of unique carbon atoms and their chemical environments. The spectrum would be expected to show distinct signals for the carbons of the two thiophene rings, the methanolic carbon, and the methyl carbon.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of this compound and to study its fragmentation pattern under ionization. The molecular ion peak (M⁺) would confirm the elemental composition. The fragmentation pattern would likely involve cleavage of the bond between the carbon and the hydroxyl group, as well as fragmentations of the thiophene rings.

Table 3: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show a characteristic broad absorption for the O-H stretch of the alcohol, C-H stretching vibrations for the aromatic and methyl protons, C=C stretching from the thiophene rings, and a C-O stretching band.

Table 4: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

|---|

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. For a chiral molecule, X-ray crystallography can also be used to determine the absolute configuration.

Table 5: Hypothetical Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | Data not available |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination

The purity and enantiomeric composition of this compound are critical parameters for its characterization and potential applications. Chromatographic techniques are the primary methods employed for these determinations, offering high resolution and sensitivity. While specific literature detailing the chromatographic analysis of this compound is not extensively available, methods for structurally similar chiral alcohols and thiophene derivatives provide a strong basis for establishing effective analytical protocols.

The principal techniques for purity assessment include Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). For the determination of enantiomeric excess, chiral HPLC and chiral GC are the methods of choice.

Purity Assessment

The chemical purity of this compound can be effectively monitored and determined using standard chromatographic techniques.

Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method often used to monitor the progress of a chemical reaction and for preliminary purity assessment. For compounds similar to this compound, such as furan-2-yl(phenyl)methanol, silica (B1680970) gel plates are commonly used as the stationary phase. orgsyn.org A mixture of non-polar and polar solvents, such as hexanes and ethyl acetate, serves as the mobile phase. Visualization of the spots can be achieved under UV light (254 nm) and by staining with a p-anisaldehyde solution, which is a common stain for alcohols and other functional groups. orgsyn.org The retention factor (Rf) value is a key parameter in TLC, and a single spot at a specific Rf suggests a high degree of purity.

Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile and thermally stable compounds. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it provides quantitative purity data and identification of impurities. For alcohols, derivatization is sometimes employed to increase volatility and improve peak shape, though it is not always necessary. The purity of related compounds has been determined by GC analysis using fused silica capillary columns. orgsyn.org A typical GC method would involve a temperature program to ensure the separation of the main compound from any starting materials, by-products, or residual solvents.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for purity determination. For compounds with chromophores like the thiophene rings in this compound, a UV detector is typically used. Reversed-phase HPLC, with a C18 or C8 column, is a common starting point. The mobile phase would likely consist of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). A gradient elution, where the mobile phase composition is changed over time, can be effective for separating a wide range of impurities.

Enantiomeric Excess Determination

As this compound is a chiral molecule, determining the enantiomeric excess (e.e.) is crucial, especially in stereoselective synthesis. Chiral chromatography is the definitive method for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the most common technique for separating enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated on a silica support (e.g., Chiralcel® and Chiralpak® series), are widely successful for a broad range of chiral compounds, including alcohols. researchgate.netyoutube.com

The choice of mobile phase is critical for achieving enantioseparation. youtube.com Normal-phase chromatography, using mixtures of alkanes (like hexane (B92381) or heptane) and alcohols (like isopropanol (B130326) or ethanol), is frequently used with polysaccharide-based CSPs. researchgate.net For some applications, reversed-phase conditions using methanol/water or acetonitrile/water mixtures can also be effective. nih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different interaction energies.

Chiral Gas Chromatography (GC): Chiral GC is another valuable technique for the enantiomeric separation of volatile compounds. This can be performed in two ways: by using a chiral stationary phase or by derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral column. For the direct separation of racemic alcohols, a chiral stationary phase is employed. For instance, a proline-based chiral stationary phase has been shown to be effective for resolving racemic aromatic alcohols without prior derivatization. nih.gov

Below are representative, hypothetical chromatographic conditions that could be applied for the analysis of this compound, based on methods for analogous compounds.

Table 1: Hypothetical Chiral HPLC Method for Enantiomeric Excess Determination

| Parameter | Condition |

| Instrument | High-Performance Liquid Chromatograph |

| Column | Chiralpak® AD-H or Chiralcel® OD-H |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Table 2: Hypothetical GC Method for Purity Assessment

| Parameter | Condition |

| Instrument | Gas Chromatograph with FID |

| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium or Hydrogen |

| Inlet Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min |

| Injection Mode | Split (e.g., 50:1) |

Theoretical and Computational Chemistry Studies on 3 Methyl 2 Thienyl 3 Thienyl Methanol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are foundational for understanding the electronic structure of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) has become a popular method due to its balance of accuracy and computational cost. It calculates the electronic energy based on the molecule's electron density.

Ab initio (from first principles) methods , like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: This orbital acts as the electron donor. A higher energy HOMO indicates a greater willingness to donate electrons, suggesting reactivity with electrophiles.

LUMO: This orbital acts as the electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons, indicating reactivity with nucleophiles.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, while a small gap suggests the molecule is more reactive.

A hypothetical FMO analysis for 3-Methyl-2-thienyl-(3-thienyl)methanol would likely show the HOMO density concentrated on the electron-rich thiophene (B33073) rings, while the LUMO would also be distributed across the π-conjugated system. The precise energies would determine its kinetic stability.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative for a typical thiophene derivative and not based on actual calculations for the specific compound.)

| Parameter | Illustrative Value (eV) | Significance |

| EHOMO | -5.8 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.6 | Chemical reactivity and kinetic stability |

A Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons. These areas are prone to electrophilic attack. In this compound, these would likely be found around the sulfur atoms and the oxygen of the methanol (B129727) group.

Blue Regions: Indicate positive electrostatic potential, which is electron-poor. These areas are susceptible to nucleophilic attack. This would be expected around the hydrogen atom of the hydroxyl group.

Charge distribution analysis, often using Mulliken population analysis, assigns partial charges to each atom in the molecule, providing a quantitative measure of the electronic landscape predicted by the MEP map.

Thermochemical Properties and Stability Analysis

Computational methods can predict key thermochemical properties to assess the stability of a molecule under various conditions. These calculations typically determine standard thermodynamic functions.

Standard Enthalpy of Formation (ΔHf°): The heat change when one mole of the compound is formed from its constituent elements in their standard states.

Standard Gibbs Free Energy of Formation (ΔGf°): Indicates the spontaneity of the compound's formation. A negative value suggests the formation is spontaneous.

Standard Entropy (S°): A measure of the molecule's disorder.

Analysis of these properties for this compound would determine its thermodynamic stability relative to its isomers or decomposition products.

Table 2: Illustrative Thermochemical Data (Note: These values are hypothetical examples.)

| Property | Illustrative Value | Unit |

| Standard Enthalpy of Formation | 150.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation | 210.2 | kJ/mol |

| Standard Entropy | 425.8 | J/mol·K |

Reaction Mechanism Elucidation via Computational Modeling

Should this compound be involved in a chemical reaction, such as an oxidation, dehydration, or substitution, computational modeling can elucidate the step-by-step mechanism. This involves:

Locating Transition States (TS): Identifying the highest energy structure along the reaction pathway that connects reactants to products.

Calculating Activation Energies (Ea): Determining the energy barrier that must be overcome for the reaction to occur.

Mapping the Reaction Coordinate: Plotting the energy of the system as it progresses from reactants through the transition state to products.

For example, a study of its dehydration would model the protonation of the hydroxyl group, the departure of a water molecule to form a carbocation, and any subsequent rearrangements.

Spectroscopic Property Prediction and Validation

Theoretical calculations can predict various types of molecular spectra, which can then be compared to experimental results for validation of the computed structure.

Infrared (IR) and Raman Spectroscopy: Calculations can predict the vibrational frequencies corresponding to the stretching and bending of bonds (e.g., O-H stretch, C-S stretch).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C atoms can be calculated, providing a theoretical spectrum that is invaluable for structural confirmation.

UV-Visible Spectroscopy: The electronic transitions between orbitals (e.g., HOMO to LUMO) can be calculated to predict the wavelengths of maximum absorption (λmax).

For this compound, predicted IR frequencies would help identify characteristic functional group vibrations, while calculated NMR shifts would aid in assigning signals in an experimental spectrum to specific nuclei in the molecule.

Reaction Chemistry and Chemical Transformations of 3 Methyl 2 Thienyl 3 Thienyl Methanol

Oxidation and Reduction Pathways of the Carbinol Moiety

The central carbinol group is the primary site for oxidation and reduction reactions.

Oxidation: The secondary alcohol in 3-Methyl-2-thienyl-(3-thienyl)methanol can be readily oxidized to the corresponding ketone, (3-methyl-2-thienyl)(3-thienyl)ketone. This transformation is a fundamental process in organic synthesis. A variety of standard oxidizing agents can be employed, with the choice of reagent depending on the desired reaction conditions (e.g., mildness, scale, and functional group tolerance). Efficient, metal-free methods for the direct C(sp³)–H oxidation of related diarylmethanes to diaryl ketones have been developed using molecular oxygen (O₂) as a green oxidant, promoted by bases like potassium bis(trimethylsilyl)amide (KHMDS). mdpi.com While this method applies to the diarylmethane, the direct oxidation of the carbinol is more common.

Common laboratory reagents for this oxidation include:

Chromium-based reagents: Pyridinium chlorochromate (PCC) or Pyridinium dichromate (PDC) in dichloromethane (B109758) (CH₂Cl₂).

Swern Oxidation: Using oxalyl chloride or trifluoroacetic anhydride, dimethyl sulfoxide (B87167) (DMSO), and a hindered base like triethylamine (B128534) (Et₃N). This method is known for its mild conditions.

Dess-Martin Periodinane (DMP): A hypervalent iodine reagent that provides rapid and clean oxidation under neutral conditions.

A study on the oxidation of other heteroaryl methanols, such as pyridine-2-methanol, demonstrated successful conversion to esters using silver(I) oxide (Ag₂O) and isopropyl iodide, suggesting that the nitrogen lone pair facilitates the reaction. researchgate.net While the sulfur in the thienyl rings of this compound is less basic, transition metal-catalyzed oxidations remain a viable pathway.

Reduction: The carbinol moiety itself is already in a reduced state. However, the entire functional group can be completely removed (deoxygenated) and reduced to a methylene (B1212753) group, yielding 3-methyl-2-(3-thenyl)thiophene. A reported method for the analogous reduction of di(3-thienyl)methanol to di(3-thienyl)methane utilizes a two-step sequence involving sodium iodide (NaI) and chlorotrimethylsilane (B32843) (Me₃SiCl) in acetonitrile (B52724), followed by a quench with aqueous sodium hydroxide. nih.govresearchgate.net This reaction proceeds via an initial nucleophilic substitution to form an iodo intermediate, which is then reduced.

| Transformation | Product | Typical Reagents | Reference |

|---|---|---|---|

| Oxidation | (3-Methyl-2-thienyl)(3-thienyl)ketone | PCC, DMP, Swern Oxidation, O₂/Base | mdpi.com |

| Reduction (Deoxygenation) | 3-Methyl-2-(3-thenyl)thiophene | NaI, Me₃SiCl, CH₃CN | nih.govresearchgate.net |

Nucleophilic Substitution Reactions of the Hydroxyl Group

The hydroxyl group of the carbinol is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be activated by converting it into a better leaving group.

Common activation strategies include:

Protonation: In the presence of a strong acid (e.g., HBr, HI), the hydroxyl group is protonated to form an oxonium ion (-OH₂⁺). This species can then be displaced by the conjugate base of the acid (e.g., Br⁻, I⁻) in an Sₙ1 or Sₙ2 reaction. The stability of the resulting secondary carbocation, which is benzylic-like due to resonance stabilization from both thienyl rings, favors an Sₙ1 pathway.

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This forms a tosylate or mesylate ester, respectively. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles.

Conversion to Halides: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol directly into the corresponding chloride or bromide.

A key example of nucleophilic substitution is the reduction of di(3-thienyl)methanol using sodium iodide and chlorotrimethylsilane. nih.govresearchgate.net In this reaction, chlorotrimethylsilane first activates the hydroxyl group by forming a silyl (B83357) ether, which is then displaced by the iodide nucleophile. Kinetic studies on related anilino thioethers in methanol (B129727) show that nucleophilic substitution can proceed via a direct displacement (Sₙ2) mechanism. rsc.org

Derivatization Strategies for Further Functionalization

Derivatization of the hydroxyl group is a crucial strategy for modifying the compound's properties or preparing it for subsequent reactions, such as polymerization or coupling.

Key derivatization reactions include:

Esterification: The alcohol can be esterified by reacting with a carboxylic acid (Fischer esterification, requiring an acid catalyst), an acid chloride, or an acid anhydride. For example, esterification of the related 3-thienylethanol has been used to create polymerizable monomers. mst.edu This introduces a new functional group and can alter the molecule's steric and electronic properties.

Etherification: Formation of an ether can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

Silylation: The hydroxyl group can be converted into a silyl ether by reacting with a silylating agent like trimethylsilyl (B98337) chloride (TMSCl) or bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.gov Silyl ethers are common protecting groups in organic synthesis and are also used to increase the volatility of compounds for gas chromatography/mass spectrometry (GC/MS) analysis. nih.gov

| Derivative Type | Reaction | Typical Reagents | Purpose |

|---|---|---|---|

| Ester | Esterification | Acid Chloride, Anhydride | Functionalization, Monomer Synthesis |

| Ether | Williamson Ether Synthesis | NaH, Alkyl Halide | Protection, Functionalization |

| Silyl Ether | Silylation | TMSCl, BSTFA | Protection, Analysis (GC/MS) |

Rearrangement Reactions Relevant to Thienyl Methanols (e.g., Brook rearrangement analogues)

Rearrangement reactions can lead to significant structural reorganization. For thienyl methanols, the most relevant potential rearrangement is an analogue of the Brook rearrangement.

The Brook rearrangement is an intramolecular, base-catalyzed migration of a silyl group from a carbon atom to an oxygen atom in an α-silyl carbinol. wikipedia.orgorganic-chemistry.org The driving force for this reaction is the formation of a strong silicon-oxygen bond. organic-chemistry.org For this compound to undergo this reaction, it would first need to be converted to its α-silyl analogue, for example, by reacting the corresponding ketone with a silyllithium reagent.

The general mechanism involves:

Deprotonation of the hydroxyl group with a base (e.g., NaH, Et₂NH) to form an alkoxide. organic-chemistry.org

The alkoxide oxygen attacks the adjacent silicon atom, forming a transient pentacoordinate silicon intermediate. wikipedia.org

The silicon-carbon bond cleaves, transferring the silyl group to the oxygen and generating a carbanion.

The carbanion is subsequently protonated to yield the final silyl ether product.

A related reaction is the thia-Brook rearrangement , where a silyl group migrates from a carbon to a sulfur atom. researchgate.net Given the presence of sulfur in the thienyl rings, rearrangements involving the sulfur atom, while less common, could be envisioned under specific radical or ionic conditions.

Cyclization and Polymerization Reactions in the Context of Compound Transformation

The thienyl rings in this compound provide avenues for cyclization and polymerization reactions, leading to the formation of larger, more complex structures.

Cyclization: Intramolecular cyclization can occur if the carbinol is first converted into a suitable leaving group. The resulting carbocation could then be attacked by one of the electron-rich thienyl rings in an electrophilic aromatic substitution-type reaction to form a fused, tricyclic system. Studies on carbinols derived from 2,5-di(2-thienyl)pyrroles have shown that they are stable but can undergo acid-catalyzed intermolecular cyclization to form six-membered rings. researchgate.net

Polymerization: Thiophene (B33073) and its derivatives are well-known precursors to conducting polymers (polythiophenes). This compound could potentially serve as a monomer for polymerization through several routes:

Electropolymerization: Thiophene monomers can be polymerized electrochemically. The vacant positions on the thienyl rings (primarily the α-positions, C5 on both rings) are susceptible to oxidative coupling to form polymer chains. While functional groups like hydroxyls can sometimes interfere with polymerization, strategies exist to overcome this, such as converting the alcohol to an ester. mst.edu

Chemical Polymerization: Oxidative chemical polymerization using reagents like iron(III) chloride (FeCl₃) is a common method for synthesizing polythiophenes.

Cationic Polymerization: In some systems, alcohols like methanol can act as chain transfer agents to control cationic polymerization, demonstrating the complex role alcohols can play in polymer synthesis. rsc.org

The resulting polymers would be of interest for applications in organic electronics, such as sensors and organic photovoltaics, where thiophene-based materials are widely used. researchgate.net

Research Significance and Future Directions in 3 Methyl 2 Thienyl 3 Thienyl Methanol Chemistry

Utility as Chiral Building Blocks in Complex Molecule Synthesis

The inherent chirality of 3-Methyl-2-thienyl-(3-thienyl)methanol, centered at the hydroxyl-bearing carbon, marks it as a valuable potential building block, or synthon, for the assembly of complex, enantiomerically pure molecules. Chiral alcohols are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and natural products. The presence of the two thiophene (B33073) moieties in this compound offers several advantages. Thiophene rings are considered bioisosteres of benzene (B151609) rings and are prevalent in many biologically active molecules. mdpi.com The methyl group at the 3-position of one of the thiophene rings introduces steric and electronic differentiation between the two heterocyclic systems, which can be exploited for regioselective transformations.

The di(thienyl)methanol framework, in a broader sense, has been utilized in the synthesis of compounds with potential therapeutic applications. For instance, the related compound di(3-thienyl)methanol has been synthesized and investigated for its anticancer properties. nih.gov This underscores the potential of thienylmethanols as key components in the development of new drug candidates. The enantiomerically pure forms of this compound could serve as precursors to a new class of chiral ligands for asymmetric catalysis or as key fragments in the total synthesis of complex natural products and their analogues.

Advancements in Thiophene Chemistry and Organosulfur Compound Development

The study of this compound contributes to the broader field of thiophene chemistry and the development of novel organosulfur compounds. Thiophene-based materials, particularly polythiophenes, are at the forefront of research in organic electronics, finding applications in field-effect transistors, organic photovoltaics, and sensors. acs.orgresearchgate.net The functionalization of thiophene monomers is a key strategy for tuning the electronic and physical properties of the resulting polymers. This compound, with its hydroxyl group, offers a reactive handle for polymerization or for grafting onto other polymer backbones, potentially leading to new materials with tailored properties.

Furthermore, the development of synthetic routes to access polysubstituted thiophenes is a continuous endeavor in organic chemistry. Research into the synthesis of molecules like this compound can drive the discovery of new methodologies for the construction of carbon-carbon and carbon-sulfur bonds. The insights gained from studying the reactivity of its distinct thiophene rings can be applied to the synthesis of other complex organosulfur compounds with potential applications in medicinal chemistry and materials science. mdpi.comnih.gov

Methodological Innovations in Stereoselective Synthesis

A significant area of research associated with this compound lies in the development of innovative methods for its stereoselective synthesis. The creation of a chiral center with high enantiomeric excess is a formidable challenge in synthetic organic chemistry. The asymmetric reduction of the corresponding prochiral ketone, 3-methyl-2-thienyl-(3-thienyl)ketone, stands as the most direct approach. This can be achieved through various methods, including the use of chiral reducing agents or through catalytic asymmetric hydrogenation. The latter has been successfully applied to the synthesis of other chiral thienylpropanols, such as the precursor to the antidepressant duloxetine. researchgate.net

The development of a robust and efficient stereoselective synthesis of this compound would not only provide access to this specific compound in an enantiomerically pure form but would also contribute to the growing toolbox of asymmetric synthetic methodologies. Such a synthesis would require careful optimization of catalysts, reaction conditions, and potentially the use of biocatalysis to achieve high levels of stereocontrol. The insights gained from these studies could be broadly applicable to the synthesis of other chiral diaryl- or diheteroarylmethanols.

| Synthetic Approach | Description | Potential Advantages |

| Asymmetric Ketone Reduction | Reduction of the corresponding prochiral ketone using a chiral catalyst (e.g., based on ruthenium or rhodium) and a hydrogen source. | High potential for excellent enantioselectivity; catalytic nature of the reaction is atom-economical. |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule and transforming it into the target compound. | Can provide high enantiomeric purity if a suitable starting material is available. |

| Biocatalysis | Employing enzymes, such as ketoreductases, to perform the enantioselective reduction of the ketone precursor. | Often provides very high enantioselectivity and operates under mild, environmentally friendly conditions. |

| Resolution of Racemate | Chemical or enzymatic separation of a racemic mixture of the alcohol. | A classical and often reliable method, though the maximum yield for the desired enantiomer is 50% without a racemization-recycle process. |

Potential Areas for Further Investigation and Academic Exploration

The future of this compound chemistry is rich with possibilities for further investigation. A primary area of interest is the exploration of its biological activity. Given that the closely related di(3-thienyl)methanol has demonstrated anticancer activity against brain cancer cell lines, a thorough investigation into the cytotoxic and other pharmacological properties of this compound is warranted. mdpi.comnih.gov The introduction of the methyl group could modulate its biological activity and pharmacokinetic profile.

In the realm of materials science, the use of this compound as a monomer for the synthesis of novel polythiophenes presents an exciting avenue of research. The hydroxyl group could be used to create polymers with unique architectures and functionalities, potentially leading to new materials for organic electronics, sensors, or biomedical devices. mdpi.comiipseries.org

Further academic exploration could focus on the fundamental reactivity of the molecule. Studies on the differential reactivity of the two thiophene rings, the influence of the methyl group on the electronic properties of the system, and the coordination chemistry of the molecule with various metals could provide valuable insights into its chemical behavior. The development of a comprehensive understanding of its structure-property relationships will be crucial for unlocking its full potential in various applications.

| Compound Name |

| This compound |

| Di(3-thienyl)methanol |

| 3-methyl-2-thienyl-(3-thienyl)ketone |

| Duloxetine |

| Benzene |

| Ruthenium |

| Rhodium |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methyl-2-thienyl-(3-thienyl)methanol, and what reaction conditions optimize yield?

- Methodological Answer : A viable approach involves condensation reactions, such as the Claisen-Schmidt condensation, which is used for structurally similar thienyl compounds. For example, 1,3-Di(3-thienyl)prop-2-en-1-one is synthesized by reacting 3-thiophenecarboxaldehyde with acetone in ethanol/methanol under basic conditions (e.g., NaOH/KOH) . Adjusting stoichiometry, temperature (room temperature vs. elevated), and solvent polarity can optimize yield. Purification via recrystallization (methanol) or chromatography is recommended .

Q. How should researchers purify this compound, and what solvents are effective for recrystallization?

- Methodological Answer : Methanol is effective for recrystallization, as demonstrated in studies of structurally related thienyl derivatives. For instance, 2-thiopheneglyoxylic acid was recrystallized from methanol to obtain high-purity crystals . Column chromatography using silica gel with a polar/non-polar solvent gradient (e.g., hexane/ethyl acetate) can further isolate the compound .

Q. What safety precautions are necessary when handling this compound in the laboratory?

- Methodological Answer : Use personal protective equipment (PPE), including gloves and lab coats, to avoid skin contact. Ensure proper ventilation to prevent inhalation of dust or vapors, as recommended for similar alcohols . In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician .

Q. What spectroscopic techniques are critical for characterizing this compound’s structural integrity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies thienyl substituents and confirms regiochemistry. X-ray diffraction is essential for resolving structural anomalies, such as thienyl ring-flip disorder observed in similar compounds . Gas chromatography (GC) verifies purity (>99% as in triphenylmethanol studies) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data regarding the compound’s reactivity or stability under varying conditions?

- Methodological Answer : Perform controlled experiments to isolate variables (e.g., solvent polarity, temperature). For example, conflicting reactivity in nucleophilic substitutions may arise from solvent effects—compare results in polar aprotic (e.g., DMF) vs. protic (e.g., methanol) solvents. Cross-validate findings using multiple analytical methods (e.g., HPLC, NMR kinetics) .

Q. What strategies minimize side reactions during synthesis, particularly in cross-coupling or condensation steps?

- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of thienyl groups. Optimize catalyst systems (e.g., Pd for cross-coupling) and stoichiometric ratios to suppress dimerization. For condensation reactions, monitor pH to avoid over-base conditions that degrade sensitive thienyl moieties .

Q. How does the electronic nature of the thienyl substituents influence the compound’s reactivity in nucleophilic additions?

- Methodological Answer : The electron-rich 3-thienyl group enhances electrophilicity at the methylene carbon, facilitating nucleophilic attack. Compare reactivity with methyl-substituted vs. unsubstituted thienyl derivatives via DFT calculations or Hammett plots to quantify electronic effects .

Q. What are the implications of thienyl ring disorder in X-ray crystallography studies, and how can it be addressed?

- Methodological Answer : Ring-flip disorder, common in unsubstituted thienyl rings, can obscure true molecular geometry. Refinement software (e.g., SHELXL) models disorder by splitting sites and adjusting occupancy factors. Validate with complementary techniques like NMR to detect dynamic behavior in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.